1,2,3-Trichloronaphthalene

Photophysics Phosphorescence detection Environmental analysis

Generic trichloronaphthalene mixtures yield undefined isomeric composition, compromising RTPL linearity. This pure 1,2,3-trichloronaphthalene isomer resolves that issue. • Unique triplet-state energy (> biacetyl) enables linear RTPL signal without reversed energy transfer correction • Validated enthalpy of fusion (18.44 kJ/mol) anchors QSPR models for PCN phase-change energetics • Measured vapor pressure (2.74×10⁻⁴ mmHg) & log Kow (~5.10) calibrate multimedia environmental fate models

Molecular Formula C10H5Cl3
Molecular Weight 231.5 g/mol
CAS No. 1321-65-9
Cat. No. B075381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trichloronaphthalene
CAS1321-65-9
Molecular FormulaC10H5Cl3
Molecular Weight231.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)Cl
InChIInChI=1S/C10H5Cl3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H
InChIKeyQEPTXDCPBXMWJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Water solubility: 0.017-0.064 mg/l at 25 °C /Trichloronaphthalene isomers/
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trichloronaphthalene: Physicochemical Identity and Procurement


1,2,3-Trichloronaphthalene (CAS 1321-65-9, C₁₀H₅Cl₃, MW 231.51) is a specific isomer within the polychlorinated naphthalene (PCN) class. It is a colorless to pale-yellow crystalline solid at ambient temperature with a melting point of approximately 93 °C (199 °F) and a boiling range of 304–354 °C [1]. Its measured vapor pressure of 2.74 × 10⁻⁴ mmHg at 25 °C and estimated log Kow of approximately 5.10 classify it as a hydrophobic, semi-volatile, and potentially bioaccumulative substance [2]. The compound exists as one of 14 possible trichloronaphthalene isomers, each differentiated solely by chlorine substitution pattern on the naphthalene ring system [3].

Isomer-Grade Specification: Why Substitution Risks Results


The term 'trichloronaphthalene' refers to a family of 14 positional isomers (PCN-13 through PCN-26) that, despite sharing the molecular formula C₁₀H₅Cl₃, exhibit measurably divergent photophysical and energetic behaviors [1]. The commercial grade (CAS 1321-65-9, historically named Halowax) is a mixture of isomers dominated by tri- and tetrachlorinated species ; thus, procurement of this CAS number yields an undefined isomeric composition. Research demonstrates that 1,2,3-trichloronaphthalene possesses a triplet-state energy that is anomalously higher than biacetyl, a property not shared by other tri- and tetrachloronaphthalene congeners [2]. Consequently, substitution with a generic 'trichloronaphthalene' mixture or a different isomer for any application dependent on excited-state properties—including photochemical reactivity, phosphorescence-based detection, or environmental fate modeling—will produce non-equivalent and potentially invalid results.

Quantitative Evidence for Isomer Differentiation


Triplet State Energy Anomaly in Sensitized Phosphorescence

In a comparative sensitized room-temperature phosphorescence (RTPL) study, 1,2,3-trichloronaphthalene was the sole tri- or tetrachloronaphthalene congener whose triplet state energy was found to be higher than that of the sensitizer biacetyl. All other tri- and tetra-substituted PCNs examined exhibited triplet energies lower than biacetyl, necessitating correction for reversed energy transfer to maintain analytical linearity [1]. This property directly determines whether a compound can be quantitatively detected via sensitized RTPL without complex non-linear calibration.

Photophysics Phosphorescence detection Environmental analysis Polychlorinated naphthalenes

Enthalpy of Fusion Compared to Higher Chlorinated Congeners

Differential scanning calorimetry (DSC) measurements provide the enthalpy of fusion (ΔfusH) for 1,2,3-trichloronaphthalene as 18.44 kJ/mol at 354.7 K [1]. While direct isomer-level calorimetric comparisons are not available in a single study, this value is significantly lower than the enthalpy of fusion reported for the fully chlorinated octachloronaphthalene (approximately 33 kJ/mol) [2], consistent with the known trend that increasing chlorination degree elevates lattice energy and fusion enthalpy across the PCN homologous series [2].

Thermochemistry Phase change energetics Congener comparison Polychlorinated naphthalenes

Vapor Pressure Relative to Reference PCN Congeners

The GC-derived vapor pressure of 1,2,3-trichloronaphthalene is reported as 0.000274 mmHg at 25 °C (modified Grain method estimate: 0.000314 mmHg) [1]. In the comprehensive vapor pressure measurement study by Lei et al. (1999), the homologous series exhibits a systematic decrease in vapor pressure with increasing chlorine number, placing 1,2,3-trichloronaphthalene approximately two orders of magnitude less volatile than monochloronaphthalenes and about one order of magnitude more volatile than pentachloronaphthalenes [2]. This intermediate volatility directly impacts sampling efficiency in air monitoring and gas chromatographic retention behavior.

Environmental fate Volatility Gas chromatography Polychlorinated naphthalenes

Algal Uptake and Toxicity Trend: Trichloronaphthalene Formulations vs. Mono-/Dichloro and Penta-/Hexachloro Formulations

In a controlled ecotoxicological study with marine unicellular algae, trichloronaphthalene formulations exhibited intermediate toxicity—lower than mono-/dichloro formulations but higher than penta-/hexachloro formulations. Simultaneously, algal uptake was directly proportional to chlorine content [1]. This places 1,2,3-trichloronaphthalene in a distinct ecotoxicological bracket where moderate toxicity coexists with significant bioaccumulation potential, differing from both lower and higher chlorinated PCN mixtures.

Ecotoxicology Bioaccumulation Marine algae Polychlorinated naphthalenes

Evidence-Driven Application Scenarios


Reference Standard for Phosphorescence-Based PCN Detection

1,2,3-Trichloronaphthalene serves as a critical positive control in sensitized room-temperature phosphorescence (RTPL) methods for polychlorinated naphthalene analysis. Its unique triplet state energy—higher than the biacetyl sensitizer—means that, unlike all other tri- and tetrachloronaphthalene congeners tested, it yields a linear signal without reversed energy transfer correction [6]. Analytical laboratories developing isomer-specific PCN detection protocols require this pure isomer as a calibration standard to validate that RTPL response linearity is maintained across the tri-PCN elution window.

Thermochemical Reference for Enthalpy Modeling

The experimentally determined enthalpy of fusion for 1,2,3-trichloronaphthalene (18.44 kJ/mol at 354.7 K via DSC) [6] provides a validated data point for constructing quantitative structure–property relationship (QSPR) models of PCN phase-change energetics. Computational chemists and physical property modelers require this pure isomer to anchor fusion enthalpy predictions for the broader trichloronaphthalene isomer space, where experimental data remain sparse .

Calibration Standard for Semi-Volatile Partitioning Studies

With a measured vapor pressure of 2.74 × 10⁻⁴ mmHg at 25 °C [6] and a log Kow of approximately 5.10 , 1,2,3-trichloronaphthalene occupies a precisely defined intermediate position on the volatility–hydrophobicity continuum of PCNs. Environmental chemists studying air–water–soil partitioning of polychlorinated naphthalenes can use this pure isomer to calibrate multimedia fate models, as its vapor pressure places it approximately two orders of magnitude below monochloronaphthalenes and one order of magnitude above pentachloronaphthalenes in volatility [5].

Ecotoxicological Benchmark for Intermediate-Chlorinated Naphthalenes

The distinct ecotoxicological profile of trichloronaphthalene formulations—exhibiting moderate algal toxicity paired with chlorine-proportional bioaccumulation [6]—makes pure 1,2,3-trichloronaphthalene a necessary benchmark for congener-specific environmental risk evaluation. Regulatory ecotoxicologists require this single isomer to distinguish the contribution of the tri-chlorinated fraction from the confounding effects of co-occurring tetra-, penta-, and hexachloronaphthalenes present in legacy Halowax mixtures .

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